N-[(1Z)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
CAS No.:
Cat. No.: VC16331884
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O4 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | N-[(Z)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C22H20N2O4/c1-27-18-11-9-17(10-12-18)21(25)24-20(14-19-8-5-13-28-19)22(26)23-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,23,26)(H,24,25)/b20-14- |
| Standard InChI Key | ZUTNTKOGGBQIIT-ZHZULCJRSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3 |
Introduction
N-[(1Z)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with a specific chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This article will delve into the details of this compound, exploring its chemical properties, synthesis, and potential uses.
Synthesis and Preparation
The synthesis of N-[(1Z)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step organic synthesis. This may include the formation of the benzamide core, introduction of the furan ring, and attachment of the benzylamino group. Specific synthesis protocols may vary depending on the desired yield and purity.
Pharmaceutical Applications
Given its structural complexity and the presence of functional groups known for biological activity, this compound could be explored for potential therapeutic uses. The benzylamino and furan moieties are common in drugs with various biological activities, including antimicrobial and anticancer properties.
Materials Science Applications
In materials science, compounds with similar structures are sometimes used in the development of polymers or as intermediates in the synthesis of advanced materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume